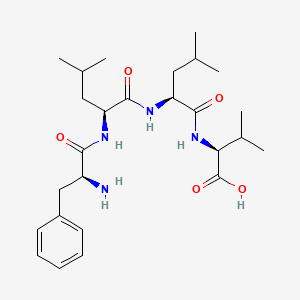![molecular formula C15H32OSi2 B12565543 Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane CAS No. 193007-93-1](/img/structure/B12565543.png)
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane is a specialized organosilicon compound. It is characterized by the presence of both trimethylsilyl and tri(propan-2-yl)silyl groups attached to a propynyl backbone. This compound is notable for its applications in organic synthesis, particularly in the formation of silicon-containing intermediates and products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane typically involves the reaction of trimethylsilylacetylene with tri(propan-2-yl)silyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Trimethylsilylacetylene+Tri(propan-2-yl)silyl chlorideK2CO3Trimethyl(3-[tri(propan-2-yl)silyl]oxyprop-1-yn-1-yl)silane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The silyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silicon-containing alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of silicon-containing alkanes.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted silanes.
Oxidation: Silicon-containing alcohols or ketones.
Reduction: Silicon-containing alkanes.
Scientific Research Applications
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex silicon-containing molecules.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable silicon-based structures.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl and tri(propan-2-yl)silyl groups can stabilize reactive intermediates, facilitating the formation of desired products. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: A simpler compound with only a trimethylsilyl group attached to an acetylene backbone.
Tri(propan-2-yl)silyl chloride: Contains only the tri(propan-2-yl)silyl group.
Uniqueness
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane is unique due to the presence of both trimethylsilyl and tri(propan-2-yl)silyl groups, which provide enhanced stability and reactivity compared to compounds with only one type of silyl group. This dual functionality makes it a valuable intermediate in the synthesis of complex silicon-containing molecules.
Properties
CAS No. |
193007-93-1 |
|---|---|
Molecular Formula |
C15H32OSi2 |
Molecular Weight |
284.58 g/mol |
IUPAC Name |
trimethyl-[3-tri(propan-2-yl)silyloxyprop-1-ynyl]silane |
InChI |
InChI=1S/C15H32OSi2/c1-13(2)18(14(3)4,15(5)6)16-11-10-12-17(7,8)9/h13-15H,11H2,1-9H3 |
InChI Key |
YONLFFWCJOOEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



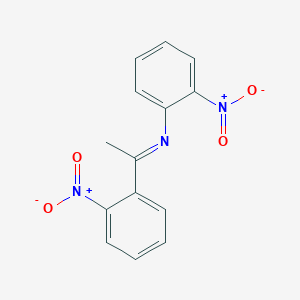
![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
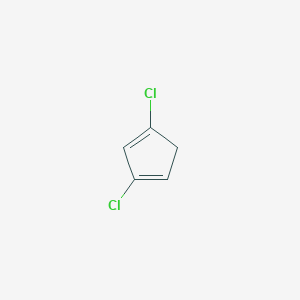


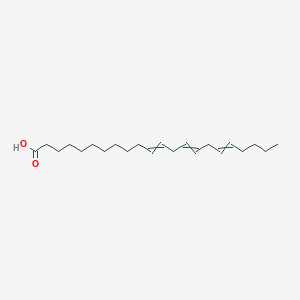
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
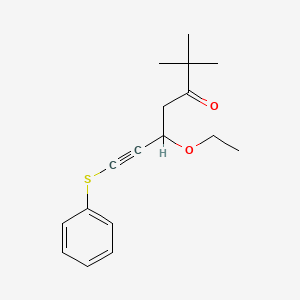
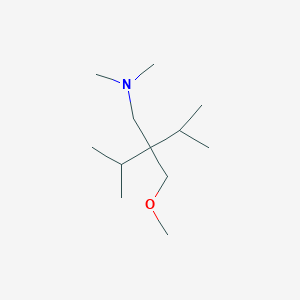
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
